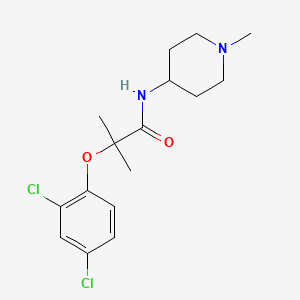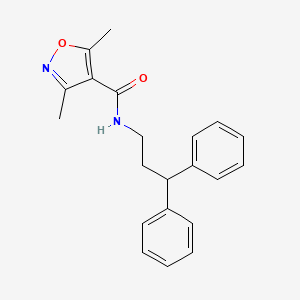
N-(3,3-diphenylpropyl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to N-(3,3-diphenylpropyl)-3,5-dimethyl-4-isoxazolecarboxamide, involves chemoselective nucleophilic chemistry and can include steps such as the cycloaddition reactions of nitrile oxides to alkyl N-(diphenylmethylene)-α,β-dehydroamino acids. These reactions are highly selective and provide a method for obtaining various isoxazole derivatives with high site- and regioselectivity (Balsamini et al., 1992).
Molecular Structure Analysis
Research into the molecular structure of isoxazole derivatives has shown that these compounds can crystallize in specific space groups, with their crystal packing mainly stabilized by a combination of hydrogen bonds and other intermolecular interactions. For example, studies on similar compounds have utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the intricate details of their molecular structures (Saeed et al., 2020).
Chemical Reactions and Properties
Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. These reactions often result in the formation of structurally diverse and complex molecules, demonstrating the versatility and reactivity of the isoxazole ring system. The ability to undergo these reactions makes isoxazole derivatives valuable scaffolds in organic synthesis (Dighe et al., 2012).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For example, the presence of specific substituents can affect the overall polarity and hydrogen bonding capability of the molecule, thereby influencing its physical characteristics (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their potential applications. Studies have shown that isoxazole compounds can exhibit a range of chemical behaviors, such as acting as ligands in coordination chemistry or undergoing specific reactions that are facilitated by the isoxazole ring (Habeeb et al., 2001).
Mécanisme D'action
Target of Action
The primary target of N-(3,3-diphenylpropyl)-3,5-dimethyl-4-isoxazolecarboxamide is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel, thereby inhibiting the receptor’s function.
Biochemical Pathways
The compound’s action on the NMDA glutamate receptor affects the glutamatergic signaling pathway . This pathway is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, the compound can modulate these processes .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
By blocking the NMDA glutamate receptor, this compound can influence neuronal activity. This can lead to changes in synaptic plasticity and memory function .
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-20(16(2)25-23-15)21(24)22-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYQWVOUHVOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



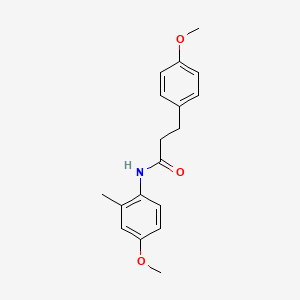
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
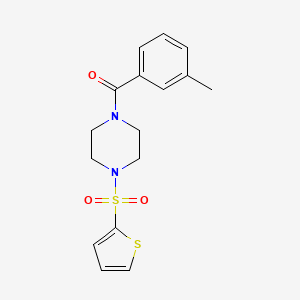
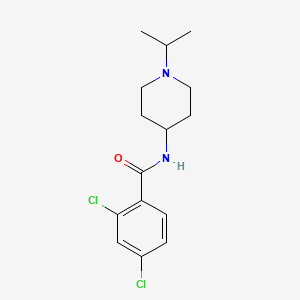

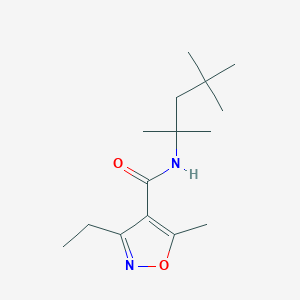
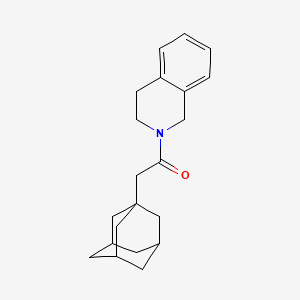

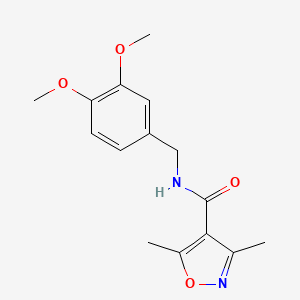

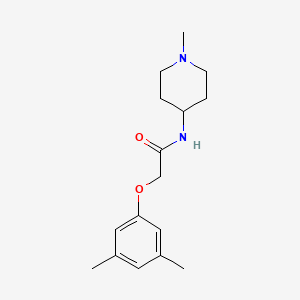
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)
